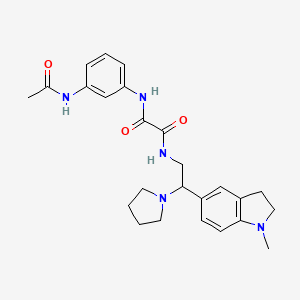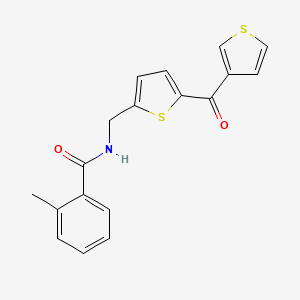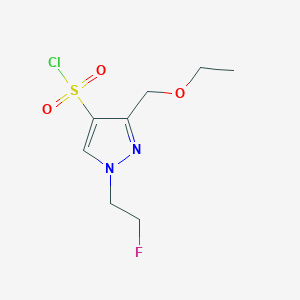![molecular formula C9H12O2 B2817340 Tricyclo[3.2.1.02,4]octane-3-carboxylic acid CAS No. 37399-09-0](/img/structure/B2817340.png)
Tricyclo[3.2.1.02,4]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.1.02,4]octane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure. The compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol Its structure consists of a fused ring system, which imparts significant rigidity and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.02,4]octane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Tricyclo[3.2.1.02,4]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme kinetics.
Industry: It can be used in the synthesis of polymers and materials with specific mechanical properties
Mechanism of Action
The mechanism by which Tricyclo[3.2.1.02,4]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar ring system but lacks the tricyclic structure.
Tricyclo[3.2.1.02,7]octane: Another tricyclic compound with a different ring fusion pattern.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the ring system, altering its chemical properties.
Uniqueness: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
37399-09-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S,2R,4S,5R)-tricyclo[3.2.1.02,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7-,8? |
InChI Key |
VKCZTBCHTNDVEK-MLVOBBTPSA-N |
SMILES |
C1CC2CC1C3C2C3C(=O)O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C3C(=O)O |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2817259.png)
![2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817260.png)
![2-benzyl-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2817261.png)


![2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2817266.png)

![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)
![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)

![2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2817276.png)

![3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide](/img/structure/B2817279.png)
